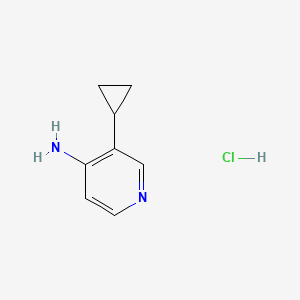

3-Cyclopropylpyridin-4-amine hydrochloride

Description

3-Cyclopropylpyridin-4-amine hydrochloride is a heterocyclic amine salt with a pyridine core substituted by a cyclopropyl group at position 3 and an amine group at position 3. Its molecular formula is C₈H₁₀N₂·HCl, with a molecular weight of 170.64 g/mol (base: 134.18 g/mol + HCl) . The compound is categorized under aliphatic/aromatic heterocycles, pyridines, and primary amines, and it is available as a biochemical reagent for research purposes . Its CAS number is 1338998-82-5, and synonyms include 4-Amino-3-cyclopropylpyridine and 3-Cyclopropyl-4-pyridinamine . The cyclopropyl group enhances steric bulk and metabolic stability, making it a valuable intermediate in medicinal chemistry and drug discovery .

Properties

IUPAC Name |

3-cyclopropylpyridin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2.ClH/c9-8-3-4-10-5-7(8)6-1-2-6;/h3-6H,1-2H2,(H2,9,10);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTVCTRGHRJNKRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=CN=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropylpyridin-4-amine hydrochloride typically involves the cyclopropylation of pyridine derivatives followed by amination. One common method includes the reaction of 3-cyclopropylpyridine with ammonia or an amine source under specific conditions to introduce the amine group at the fourth position . The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reaction .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Reaction Example :

The free amine could then react with electrophiles (e.g., alkyl halides) to form N-alkyl derivatives .

Cross-Coupling Reactions

The amine group may participate in cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, or Sonogashira) to form biaryl or aryl-alkene derivatives. These reactions typically require deprotonation of the amine and transition metal catalysts (e.g., palladium). For example:

-

Suzuki Coupling : Reaction with aryl boronic acids to form C-C bonds.

-

Heck Reaction : Coupling with alkenes to generate substituted alkenes.

The cyclopropyl group’s electron-withdrawing effect could influence regioselectivity in such reactions .

Oxidation and Reduction of the Amine Group

The amine group is susceptible to oxidation under appropriate conditions. For instance:

-

Oxidation : Conversion to nitro (NO₂) or oxime derivatives (e.g., via reaction with peracids).

-

Reduction : Reduction to aniline derivatives (e.g., using LiAlH₄) .

The hydrochloride salt’s stability under oxidative conditions would depend on the specific reagent and solvent system.

Reactions Involving the Cyclopropyl Ring

The cyclopropyl group’s strain and reactivity may enable:

-

Ring-opening reactions : Under acidic or basic conditions, leading to carbocation or carbanion intermediates.

-

Electrophilic substitution : Substitution at the cyclopropyl ring (e.g., halogenation) .

For example, bromination at the pyridine ring (e.g., using CuBr₂ and alkyl nitrites) could occur analogously to related cyclopropylpyridine derivatives .

Acid-Base Chemistry

As a hydrochloride salt, the compound can act as a proton donor. For example:

-

Deprotonation : Reaction with bases (e.g., NaOH) to regenerate the free amine.

-

Salt exchange : Reaction with other acids (e.g., H₂SO₄) to form different salts .

Stability and Solubility Considerations

The hydrochloride salt form enhances water solubility compared to the neutral amine. This property is critical for reactions requiring polar solvents.

Research Findings and Limitations

-

Structural Analog Data : Reactions of fluorinated pyridine derivatives (e.g., 3-fluoropyridin-4-amine) suggest analogous reactivity for the amine group in 3-Cyclopropylpyridin-4-amine .

-

Synthesis Insights : Bromination of cyclopropylpyridine derivatives (e.g., 5-Cyclopropylpyridin-2-amine) involves CuBr₂ and alkyl nitrites, indicating potential for similar functionalization .

-

Hydrochloride Salt Impact : The protonated amine reduces nucleophilicity but enhances solubility, necessitating deprotonation for many reactions .

Further experimental studies are recommended to validate these inferred reactivities.

Scientific Research Applications

Scientific Research Applications

-

Pharmaceutical Development

- 3-Cyclopropylpyridin-4-amine hydrochloride serves as a critical intermediate in the synthesis of various pharmaceutical agents. Its structural features allow for modifications that enhance biological activity and selectivity against specific targets.

-

Targeting BCL6 Protein

- Recent studies have identified the compound as a potential inhibitor of B-cell lymphoma 6 (BCL6), a transcriptional repressor implicated in various cancers, including diffuse large B-cell lymphoma. The compound's ability to modulate BCL6 activity positions it as a candidate for cancer therapeutics .

-

Antiproliferative Activity

- In vitro studies have demonstrated that derivatives of 3-cyclopropylpyridin-4-amine exhibit significant antiproliferative effects on cancer cell lines. These findings suggest potential applications in oncology, particularly for targeting tumor growth and proliferation pathways.

- Neuroprotective Effects

- Antimicrobial Activity

Case Study 1: BCL6 Inhibition

In a study aimed at identifying chemical probes for BCL6 inhibition, researchers optimized various pyridine derivatives, including this compound. The compound demonstrated an IC value of 4.8 nM, indicating potent inhibition of BCL6 activity, which is crucial for further development as an anticancer agent .

Case Study 2: Antiproliferative Effects

A series of in vitro experiments were conducted using human cancer cell lines treated with varying concentrations of this compound. Results showed a dose-dependent reduction in cell viability, with significant effects observed at concentrations above 10 µM. This suggests its potential as a therapeutic agent in oncology .

Mechanism of Action

The mechanism of action of 3-Cyclopropylpyridin-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Core Heterocycle | Substituents | Salt Form | CAS Number |

|---|---|---|---|---|---|---|

| This compound | C₈H₁₀N₂·HCl | 170.64 | Pyridine | Cyclopropyl, amine | Hydrochloride | 1338998-82-5 |

| 3-Cyclopropylpyridin-4-amine dihydrochloride | C₈H₁₀N₂·2HCl | 207.10* | Pyridine | Cyclopropyl, amine | Dihydrochloride | - |

| 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride | C₉H₁₃N₃·2HCl | 236.14 | Pyridine | Pyrrolidinyl, amine | Dihydrochloride | 1193388-05-4 |

| 1-Cyclopropylpyrrolidin-3-amine | C₇H₁₄N₂ | 126.20 | Pyrrolidine | Cyclopropyl, amine | None | 936221-78-2 |

| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | C₆H₅ClN₂O₂ | 172.57 | Pyrimidine | Chloro, methyl, carboxylic acid | None | 89581-58-8 |

*Calculated value based on base molecular weight (134.18) + 2HCl.

Key Observations:

Heterocyclic Core Differences :

- Pyridine (6-membered, one nitrogen) vs. pyrimidine (6-membered, two nitrogens) vs. pyrrolidine (5-membered, one nitrogen). Pyridine derivatives generally exhibit higher aromaticity and electron-withdrawing effects compared to pyrrolidine .

- Pyrimidine-based compounds (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid) are often used in agrochemicals or antiviral drugs due to their hydrogen-bonding capacity .

Substituent Effects :

- Cyclopropyl : Enhances lipophilicity and metabolic stability compared to pyrrolidinyl or methyl groups .

- Dihydrochloride Salts : Improve aqueous solubility but may reduce bioavailability due to increased ionic character .

Salt Forms: Hydrochloride salts (mono or di) are preferred for enhanced solubility in polar solvents, whereas non-salt forms (e.g., 1-cyclopropylpyrrolidin-3-amine) are more lipophilic .

Research and Application Insights

1-Cyclopropylpyrrolidin-3-amine :

- Used in asymmetric synthesis; its pyrrolidine core facilitates enantioselective catalysis in pharmaceutical intermediates .

TP-238 Hydrochloride (): A pyrimidine derivative with a dimethylamino propoxy group, highlighting the role of bulky substituents in kinase inhibition.

Biological Activity

3-Cyclopropylpyridin-4-amine hydrochloride is an intriguing compound within medicinal chemistry, known for its potential biological activities. This article delves into its mechanisms of action, biological properties, and relevant case studies, providing a comprehensive overview of its significance in research and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a cyclopropyl group at the 3-position and an amine group at the 4-position. This unique structure contributes to its distinct chemical reactivity and biological activity. The molecular formula is , with a molecular weight of approximately 174.64 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. Notably, it has been shown to:

- Inhibit Enzymatic Activity : The compound may inhibit enzymes implicated in cell proliferation, suggesting potential anticancer properties.

- Modulate Receptor Activity : It interacts with neurotransmitter receptors, influencing signaling pathways that could be beneficial in treating neurological disorders.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity by inhibiting cell growth in various cancer cell lines. For instance, studies have demonstrated that compounds with similar structures can effectively bind to and inhibit proteins involved in tumor growth .

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties , showing effectiveness against certain bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with related compounds. Below is a comparison table highlighting key features:

| Compound Name | Structure Features | Biological Activity | IC50 (µM) |

|---|---|---|---|

| 3-Cyclopropylpyridin-4-amine HCl | Cyclopropyl group at C3 | Anticancer, Antimicrobial | Varies by target |

| N-Cyclopropylpyridin-2-amine HCl | Cyclopropyl group at C2 | Anticancer | Varies by target |

| 4-Chloro-3-cyclopropylpyridin-2-am | Chloro substitution at C4 | Protein Kinase Inhibition | Varies by target |

Case Studies

Several case studies have explored the efficacy of compounds similar to this compound in clinical settings:

- Clinical Trial on Anticancer Efficacy : A randomized trial investigated the effects of a related compound on patients with advanced cancer, demonstrating significant tumor reduction in a subset of participants .

- Antimicrobial Resistance Study : Research focused on the antimicrobial properties revealed that derivatives of this compound showed promise against drug-resistant bacteria, suggesting potential for new antibiotic therapies .

Q & A

Q. What are the optimal synthetic routes for 3-Cyclopropylpyridin-4-amine hydrochloride in academic settings?

- Methodological Answer : The synthesis typically involves cyclopropylation of pyridine derivatives followed by amination and salt formation. In academic labs, batch reactors are preferred over industrial continuous flow systems for scalability control. Key steps include:

- Cyclopropylation : Use cyclopropane carboxaldehyde with a pyridine precursor under Pd-catalyzed coupling conditions.

- Amination : Introduce the amine group via nucleophilic substitution or catalytic hydrogenation with ammonia.

- Hydrochloride Salt Formation : Treat the free base with HCl in anhydrous ethanol .

- Purification : Recrystallization from ethanol/water mixtures ensures high purity (>95% by HPLC).

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

Q. What are the recommended storage conditions to prevent degradation?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N or Ar) at 2–8°C. Monitor for deliquescence due to hydrochloride salts; use desiccants like silica gel. Regularly test stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina with target proteins (e.g., kinases or GPCRs) to model interactions. The cyclopropyl group enhances rigidity, improving pose prediction accuracy.

- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of hydrogen bonds between the amine group and catalytic residues (e.g., Asp/Glu).

- Free Energy Calculations : Apply MM-GBSA to quantify binding energy contributions .

Q. What experimental strategies resolve contradictions in reported reaction yields for cyclopropane-containing amines?

- Methodological Answer :

- Reaction Optimization : Screen solvents (e.g., DMF vs. THF), catalysts (Pd(OAc) vs. PdCl), and temperatures (80–120°C) using Design of Experiments (DoE).

- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-reduced pyridine rings).

- Kinetic Studies : Employ in-situ IR or Raman spectroscopy to monitor reaction progress and intermediate formation .

Q. How can researchers evaluate the compound’s potential in neuropharmacology?

- Methodological Answer :

- In Vitro Assays : Test inhibition of monoamine oxidases (MAO-A/B) or serotonin transporters (SERT) using fluorogenic substrates.

- SPR Biosensing : Measure real-time binding kinetics to immobilized receptors (e.g., 5-HTR).

- In Vivo Models : Administer in zebrafish larvae (Danio rerio) for rapid neuroactivity screening, followed by rodent models for dose-response analysis .

Q. What are the protocols for safe disposal of waste containing this compound?

- Methodological Answer :

- Neutralization : Treat aqueous waste with 1M NaOH to convert hydrochloride to free base, then adsorb onto activated carbon.

- Incineration : For solid waste, incinerate at >800°C with afterburners to prevent dioxin formation.

- Regulatory Compliance : Follow EPA guidelines (40 CFR 261) for hazardous waste coding (D003 for amines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.